2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
Properties
Molecular Formula |
C17H18BrNO4S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C17H18BrNO4S/c1-12-6-7-14(23-12)10-19(13-8-9-24(21,22)11-13)17(20)15-4-2-3-5-16(15)18/h2-7,13H,8-11H2,1H3 |
InChI Key |
XHDINIRDYCVNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary components:
-
2-Bromobenzoyl chloride : Serves as the acylating agent.
-
1,1-Dioxidotetrahydrothiophen-3-amine : A cyclic sulfone-containing amine.
-
(5-Methylfuran-2-yl)methyl group : A heteroaromatic substituent.
Coupling these components via amide bond formation and N-alkylation forms the backbone of the synthesis.
Synthesis of 2-Bromobenzoyl Chloride
2-Bromobenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 25–55°C. The reaction typically completes within 2–3 hours, yielding 2-bromobenzoyl chloride with >95% conversion. Excess reagent is removed via distillation, and the product is stabilized in solvents like methyl tert-butyl ether (MTBE) .
Key Data :
| Parameter | Value |
|---|---|
| Chlorinating Agent | Oxalyl chloride |
| Solvent | Dichloromethane |
| Temperature | 25–55°C |
| Yield | 90–95% |
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
Tetrahydrothiophen-3-amine is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C. The reaction proceeds via electrophilic addition, with the sulfide sulfur atom oxidized to a sulfone. Purification via recrystallization from ethanol/water mixtures yields the sulfone derivative in 80–85% purity.
Optimization Note :
-
Prolonged oxidation (>12 hours) may degrade the amine group; reaction monitoring via thin-layer chromatography (TLC) is critical.
N-Alkylation with (5-Methylfuran-2-yl)Methyl Group
The 1,1-dioxidotetrahydrothiophen-3-amine is alkylated using (5-methylfuran-2-yl)methyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C. The reaction forms the secondary amine N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]amine after 6–8 hours.
Challenges :
-
The electron-withdrawing sulfone group reduces amine nucleophilicity, necessitating elevated temperatures.
-
Competing side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry (1:1.2 amine:alkylating agent).
Amide Bond Formation
The secondary amine reacts with 2-bromobenzoyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The mixture is stirred at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Crude product isolation via aqueous workup (5% citric acid and sodium bicarbonate washes) yields the target compound in 70–75% purity.
Purification :
-
Column chromatography on silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Final recrystallization in methanol/water enhances purity to >98%.
Alternative Routes and Comparative Analysis
One-Pot Alkylation-Acylation Strategy
A sequential approach involves reacting 1,1-dioxidotetrahydrothiophen-3-amine with (5-methylfuran-2-yl)methyl bromide and 2-bromobenzoyl chloride in a single pot. However, competing acylation of the alkylating agent reduces yields to 50–60%, making this method less efficient.
Reductive Amination Approach
Condensation of 1,1-dioxidotetrahydrothiophen-3-amine with 5-methylfuran-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol forms the secondary amine. While avoiding alkylation reagents, this method suffers from low yields (40–50%) due to imine instability.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Enhancements
Adding potassium iodide (KI) as a phase-transfer catalyst during alkylation improves yields by 10–15%.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Oxidation: The bromine atom provides a potential site for oxidation reactions.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group may yield an amine derivative.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Substitution: Alkali metal hydroxides (e.g., NaOH) or amines.
Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Further experimental data would be needed to determine precise outcomes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Biological Activity
2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. The compound's unique structure combines a bromine atom, a dioxidotetrahydrothiophenyl group, and a benzamide core, which may contribute to its diverse pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 318.19 g/mol. Its structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrNO3S |
| Molecular Weight | 318.19 g/mol |
| CAS Number | 303016-10-6 |
| InChI Key | KECUPNPBRBAMBF |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfone group play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways depending on the nature of the target.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, studies have shown that it can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Antifungal Properties
The compound also shows antifungal activity in laboratory settings. Specific tests against common fungal strains such as Candida albicans indicate that it may inhibit fungal growth effectively. This suggests its utility in antifungal therapies and warrants further exploration into its mechanisms and efficacy.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, highlighting its potential as a therapeutic agent in combating bacterial infections.
- Fungal Inhibition Assay : In another investigation focused on antifungal properties, this compound was tested against C. albicans with promising results showing an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL. This indicates significant antifungal activity warranting further research into its application in clinical settings.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of halogenation and sulfur-based functionalities that may confer distinct biological activities compared to similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Contains a bromine atom and dioxidotetrahydrophene moiety | Antimicrobial |
| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide | Similar thiophene structure with chlorobenzyl group | Potential kinase inhibitor |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Features a pyrazole ring instead of benzamide | GIRK channel activator |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Bromine vs.
- Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound enhances solubility and hydrogen-bond acceptor capacity relative to non-sulfonated analogs like the 3-fluorobenzyl derivative .
Crystallographic and Stability Considerations
- Crystal Packing : The tetrahydrothiophene sulfone group in the target compound may promote stable crystal lattices via SO₂···H-N interactions, similar to sulfonamide-based structures .
- Thermal Stability : Bromine’s electron-withdrawing effect could increase thermal stability compared to chloro or nitro derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide, and how do reaction conditions influence yield?
- Methodology :
- Amide Coupling : Use 2-bromobenzoic acid activated with coupling agents like EDCl/HOBt to react with the secondary amine (1,1-dioxidotetrahydrothiophen-3-amine and 5-methylfurfurylamine). Optimize solvent polarity (e.g., DMF vs. THF) to enhance reactivity .
- Substitution Reactions : Introduce bromine via electrophilic aromatic substitution (e.g., Br₂/FeBr₃) on pre-functionalized benzamide intermediates. Monitor regioselectivity using HPLC or TLC .
- Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate isomers.
- Yields typically range from 60–85%, depending on steric hindrance from the tetrahydrothiophene sulfone group .
Q. How can the compound’s structure be confirmed using crystallographic and spectroscopic methods?
- X-ray Crystallography : Utilize SHELX software (SHELXL for refinement) to resolve the sulfone (dioxidotetrahydrothiophen) and furan conformations. Expect C–Br bond lengths of ~1.89 Å and S=O distances of ~1.43 Å .
- Spectroscopy :
- ¹H/¹³C NMR : Identify furan protons (δ 6.1–6.3 ppm) and sulfone methylene groups (δ 3.5–4.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the tetrahydrothiophene ring .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~465.2 Da) with <2 ppm error .
Advanced Research Questions
Q. How do steric and electronic effects from the sulfone and furan moieties influence regioselectivity in nucleophilic substitution reactions?
- Experimental Design :
- Compare reactivity of the bromine atom in the presence of nucleophiles (e.g., NaN₃, NaOMe) under varying conditions (DMF, 80°C vs. DMSO, 120°C). Monitor reaction progress via LC-MS .
- Data Interpretation :
- Sulfone groups increase electron-withdrawing effects, accelerating substitution at the 2-bromo position.
- Steric hindrance from the tetrahydrothiophene ring may reduce yields in bulkier nucleophiles (e.g., tert-butoxide) .
Q. What strategies resolve contradictions in crystallographic and computational structural data for this compound?
- Case Study :
- If X-ray data (e.g., dihedral angles) conflicts with DFT-optimized structures, refine computational models using Gaussian 16 with dispersion corrections (B3LYP-D3). Validate with Hirshfeld surface analysis .
- Recommendations :
- Cross-validate NMR coupling constants (³JHH) with DFT-predicted dihedral angles to resolve conformational discrepancies .
Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate its mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding to cysteine proteases (sulfone as a warhead). Prioritize targets with conserved active-site thiols .
- In Vitro Assays :
- Fluorescence Quenching : Measure binding affinity (Kd) via tryptophan quenching in target proteins.
- Enzyme Inhibition : Test IC₅₀ against cathepsin B/L using fluorogenic substrates (e.g., Z-FR-AMC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
